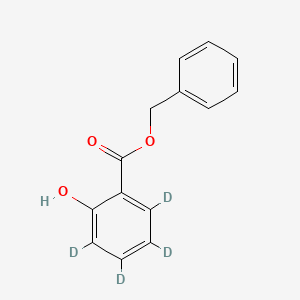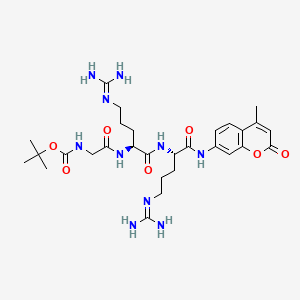
Boc-grr-amc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-GRR-AMC is a tri-peptide substrate . It can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . It is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana .
Molecular Structure Analysis
The molecular weight of Boc-GRR-AMC is 644.72 and its molecular formula is C29H44N10O7 .Wissenschaftliche Forschungsanwendungen
Enzymatic Analysis of Viral Proteases
Boc-GRR-AMC is used in the enzymatic analysis of viral proteases, such as the NS2B-NS3 protease of the Japanese Encephalitis Virus . The kinetic parameters for this protease were obtained using Boc-GRR-AMC as a model substrate . This application is crucial for understanding the replication mechanism of viruses and designing specific antivirals .
Understanding Catalytic Mechanisms
The compound is used to understand the catalytic mechanisms of enzymes. For instance, the binding affinity and catalytic efficiency of enzymes for Boc-GRR-AMC versus other substrates can provide insights into the contribution of certain positions to the catalytic mechanism .
Characterization of Plant Proteases
Boc-GRR-AMC is used in the characterization of plant proteases, such as metacaspase 5 from Arabidopsis thaliana . Activity assays with Boc-GRR-AMC help understand the properties of these proteases and their role in programmed cell death and other essential cellular processes .
Determination of Optimal pH for Enzyme Activity
The compound is used to determine the optimal pH for enzyme activity. For example, the activity of the PhMC2 protease against Boc-GRR-AMC was found to be highest at pH 7 to 9 .
Study of Stress Response in Plants
Boc-GRR-AMC is used in the study of stress response in plants. The activity of certain proteases, detectable only under specific conditions, can provide insights into how plants cope with stress .
Drug Discovery and Development
Boc-GRR-AMC is used in drug discovery and development. By studying the interaction of enzymes with Boc-GRR-AMC, researchers can design inhibitors that target these enzymes, leading to the development of new drugs .
Wirkmechanismus
Target of Action
Boc-GRR-AMC primarily targets proteases, specifically the NS2B-NS3 proteases of flaviviruses such as West Nile virus (WNV), yellow fever virus, and dengue virus . It is also cleaved by type II metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana . These proteases play crucial roles in the life cycle of these organisms, making Boc-GRR-AMC a valuable tool for studying these enzymes.
Mode of Action
Boc-GRR-AMC interacts with its targets by serving as a substrate for the proteases. The proteases cleave Boc-GRR-AMC, liberating the fluorophore AMC . This cleavage can be monitored using fluorescence, allowing researchers to profile the substrate specificity of the proteases or determine the optimal pH for their activity .
Biochemical Pathways
The cleavage of Boc-GRR-AMC by the target proteases is part of the broader proteolytic pathways of these organisms. In flaviviruses, the NS2B-NS3 proteases are involved in the processing of the viral polyprotein, a crucial step in the viral life cycle . In Arabidopsis thaliana, the metacaspases Atmc4 and Atmc9 are implicated in programmed cell death .
Result of Action
The cleavage of Boc-GRR-AMC results in the release of the fluorophore AMC, which can be detected by fluorescence . This provides a readout of protease activity, allowing researchers to study the function of these enzymes in detail .
Action Environment
The action of Boc-GRR-AMC can be influenced by various environmental factors. For instance, the activity of the proteases it targets can be pH-dependent . Therefore, the pH of the environment can affect the cleavage of Boc-GRR-AMC and, consequently, the fluorescence signal. Other factors, such as temperature and the presence of other molecules, may also influence its action.
Safety and Hazards
Zukünftige Richtungen
Boc-GRR-AMC can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . This suggests that it could be useful in future research into these areas.
Relevant Papers
- Nancy Lee, et al. Characterization of metacaspases with trypsin-like activity and their putative role in programmed cell death in the protozoan parasite Leishmania .
- Manolya Ezgimen, et al. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease .
- Enzymatic Analysis of Recombinant Japanese Encephalitis Virus NS2B (H)-NS3pro Protease with Fluorogenic Model Peptide Substrates .
- Characterising the Gene Expression of AtMC5 .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOILQBHONVZOC-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of Boc-GRR-amc in metacaspase research?
A1: Boc-GRR-amc serves as a valuable tool for studying the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoans [ , ]. These enzymes play crucial roles in programmed cell death and stress responses. Boc-GRR-amc acts as a substrate for metacaspases. Upon cleavage by the enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (amc) is released, allowing for the detection and quantification of metacaspase activity.
Q2: How does the research described in the articles utilize Boc-GRR-amc?
A2: The research articles employ Boc-GRR-amc in the following ways:
- Characterizing Enzyme Activity: Researchers used Boc-GRR-amc to determine the enzymatic activity of both purified recombinant metacaspases and metacaspase-like activity in protein extracts from plant tissues [ ]. This helped them understand the enzyme's substrate preference and the influence of factors like pH.
- Investigating Gene Function: By measuring Boc-GRR-amc cleavage in plants with altered metacaspase gene expression, researchers could infer the role of specific metacaspases in processes like flower senescence [ ].
Q3: Are there other substrates similar to Boc-GRR-amc used in metacaspase research?
A3: Yes, while Boc-GRR-amc is commonly used, researchers also utilize other fluorogenic substrates with different amino acid sequences to investigate the substrate specificity of metacaspases. The choice of substrate depends on the specific research question and the metacaspase being studied. One example mentioned in the articles is Pyr-RTKR-amc, which showed even higher catalytic efficiency with the Japanese encephalitis virus NS3 protease [ ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


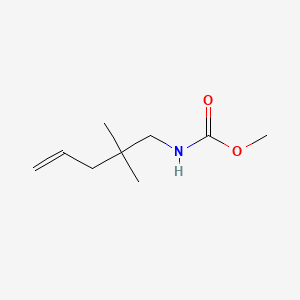
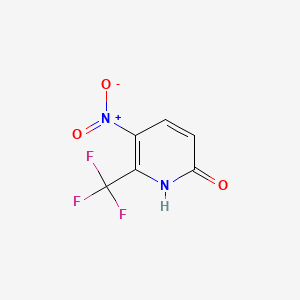
![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)
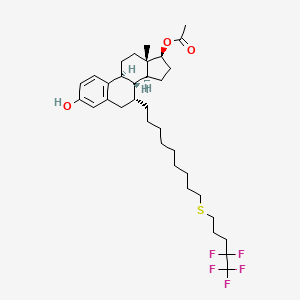
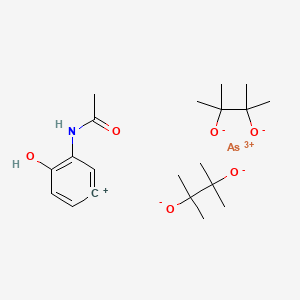
![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)
